

Alintegimod Preclinical Toxicology: A Technical Overview Based on Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025



Disclaimer: This document summarizes publicly available information regarding the preclinical and early clinical development of **alintegimod** (7HP-349). Specific quantitative data from preclinical toxicology studies, such as No Observed Adverse Effect Level (NOAEL) and detailed experimental protocols, are not available in the public domain and are typically considered proprietary information by the developing company, 7 Hills Pharma.

Introduction

Alintegimod is a first-in-class, orally bioavailable, small molecule allosteric agonist of the integrin cell adhesion receptors $\alpha 4\beta 1$ (Very Late Antigen-4, VLA-4) and $\alpha L\beta 2$ (Lymphocyte Function-Associated antigen-1, LFA-1).[1] Developed by 7 Hills Pharma, **alintegimod** is designed to enhance the immune response against solid tumors, particularly in patients resistant to immune checkpoint inhibitors.[2][3] Its mechanism of action focuses on promoting T-cell trafficking and priming, crucial steps in the cancer immunity cycle.[1][4]

Mechanism of Action

Alintegimod selectively activates the integrins LFA-1 and VLA-4, which are key mediators of immune cell adhesion and migration.[1][5] By allosterically activating these integrins, **alintegimod** is proposed to:

• Enhance Immune Cell Trafficking: Facilitate the movement of immune cells, such as T-cells, into the tumor microenvironment.[2]



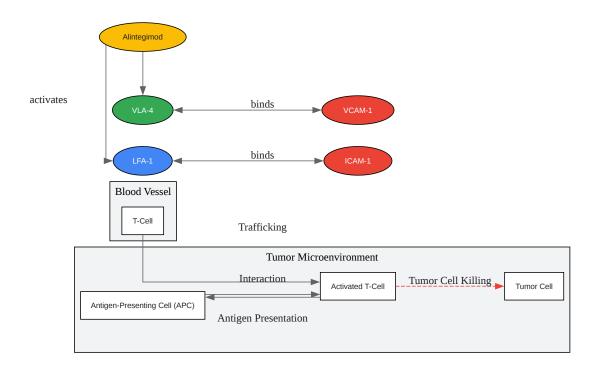


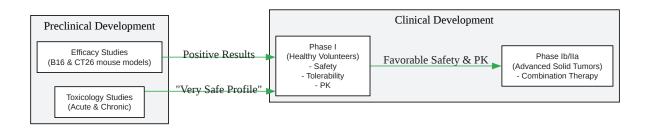


- Promote Antigen Presentation: Improve the interaction between T-cells and antigenpresenting cells (APCs).[4]
- Strengthen T-cell Activation: Augment the activation of T-cells, leading to a more robust antitumor immune response.[2]

This targeted activation of LFA-1 and VLA-4 is intended to convert immunologically "cold" tumors (lacking immune cell infiltration) into "hot" tumors that are more susceptible to immune-mediated killing, especially when used in combination with other immunotherapies.







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- To cite this document: BenchChem. [Alintegimod Preclinical Toxicology: A Technical Overview Based on Publicly Available Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12399455#alintegimod-preclinical-toxicology-studies]

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